molecular formula C9H14N2O2 B12498547 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12498547
M. Wt: 182.22 g/mol
InChI Key: JGIZBJXJAAVIBA-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid (CAS: 1784486-56-1) is a pyrazole derivative characterized by a branched 2,2-dimethylpropyl (neopentyl) substituent at the N1 position and a carboxylic acid group at the C5 position of the pyrazole ring. This compound is synthesized via alkylation and carboxylation reactions, with a typical purity of 95% . Its molecular weight and structural features make it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors where steric bulk and hydrogen-bonding capabilities are critical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)6-11-7(8(12)13)4-5-10-11/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

JGIZBJXJAAVIBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C(=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported synthesis involves a two-step process: (1) cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyrazole core, followed by (2) alkylation with 2,2-dimethylpropyl halides. For example, ethyl acetoacetate reacts with methylhydrazine in anhydrous ethanol at 0–5°C to yield 1H-pyrazole-5-carboxylate intermediates. Subsequent alkylation with 1-bromo-2,2-dimethylpropane in dimethylformamide (DMF) at 80°C introduces the neopentyl group, achieving regioselectivity >90%.

Key Parameters

  • Temperature: 0–5°C for cyclocondensation; 80°C for alkylation.
  • Solvents: Ethanol (cyclocondensation), DMF (alkylation).
  • Catalysts: Sodium acetate enhances cyclocondensation efficiency.

Yield and Purification

Initial cyclocondensation yields 85–90% of the pyrazole intermediate, with alkylation further providing 80–94% of the target compound. Purification involves liquid-liquid extraction (ethyl acetate/water) followed by recrystallization from ethanol, achieving >95% purity. Residual DMF is removed via activated charcoal treatment.

Oxidation of Dihydro Pyrazole Intermediates

Synthesis of Dihydro Precursors

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate serves as a key intermediate, synthesized via cycloaddition of hydrazine with α,β-unsaturated ketones. Introduction of the 2,2-dimethylpropyl group occurs through nucleophilic substitution using neopentyl bromide in acetonitrile at 60°C.

Oxidative Dehydrogenation

Oxidation with potassium persulfate (K₂S₂O₈) in sulfuric acid (H₂SO₄) at 70°C converts dihydro intermediates to the aromatic pyrazole system. The reaction proceeds via a radical mechanism, with K₂S₂O₈ acting as a single-electron oxidizer.

Optimization Insights

  • Oxidizer Loading: 1.3–1.7 equivalents of K₂S₂O₈ maximize yield (75–80%) while minimizing overoxidation.
  • Acid Concentration: 10% H₂SO₄ stabilizes intermediates and prevents side reactions.

Alkylation of Pyrazolecarboxylic Acid Derivatives

Superbasic Alkylation Conditions

A novel approach employs a KOH-DMSO superbase to alkylate 4-pyrazolecarboxylic acid with 1-bromo-2,2-dimethylpropane. The DMSO-KOH system deprotonates the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Reaction Profile

  • Temperature: 80°C for 4 hours.
  • Yield: 70–75%, with minor regioisomers (<5%).
  • Purification: Acidification (pH 2) precipitates the product, followed by filtration and washing.

Limitations

Competing O-alkylation occurs at the carboxylic acid group unless protected as an ester. Pre-esterification with ethyl chloroformate mitigates this issue, albeit adding a synthetic step.

Hydrolysis of Ester Precursors

Ester Synthesis and Hydrolysis

Ethyl 1-(2,2-dimethylpropyl)-1H-pyrazole-5-carboxylate is synthesized via methods above, then hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol-water (1:1) at reflux.

Challenges

  • Solubility Issues: The carboxylic acid product is highly water-soluble, complicating extraction.
  • Yield Loss: Neutralization with HCl at pH 2 recovers 65–70% of the product, with 20–25% lost in aqueous phases.

Alternative Hydrolysis Agents

TMSCl in methanol selectively cleaves esters without affecting the neopentyl group, improving yields to 80%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Challenges
Cyclocondensation 80–94% >95% High Regioselectivity control
Oxidation 75–80% 90% Moderate Radical side reactions
Superbase Alkylation 70–75% 85% Low Competing O-alkylation
Ester Hydrolysis 65–80% 90–95% High Product solubility in water

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The neopentyl group’s steric bulk favors N1-alkylation over N2, but trace N2 isomers (<5%) require chromatographic removal. Microwave-assisted synthesis (100°C, 30 min) enhances N1 selectivity to 98%.

Byproduct Management

  • Unreacted Alkyl Halides: Extracted using hexane due to low polarity.
  • Oxidative Byproducts: Treated with Na₂S₂O₅ to reduce peroxides.

Analytical Validation

  • NMR: δ 1.2 ppm (neopentyl CH₃), δ 6.5–7.5 ppm (pyrazole H), δ 170 ppm (COOH).
  • HPLC: C18 column, 0.1% HCOOH/acetonitrile gradient, retention time 8.2 min.

Chemical Reactions Analysis

Esterification and Acid Chloride Formation

The carboxylic acid group (-COOH) in this compound undergoes classic esterification and acid chloride formation.

  • Esterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., HCl) to form esters. This reaction is reversible and proceeds via nucleophilic acyl substitution.

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the corresponding acid chloride, a versatile intermediate for further reactions like amide or ester synthesis.

Table 1: Key Data for Esterification and Acid Chloride Formation

Reaction TypeReagents/CatalystsConditionsYield (%)Product Type
EsterificationEthanol, HClReflux, acid catalysis90–95Pyrazole ester
Acid ChlorideThionyl chloride (SOCl₂)Stirred under reflux90–95Pyrazole acid chloride

Chlorination Reactions

The compound undergoes chlorination at specific positions, depending on the reagents and reaction conditions.

  • SOCl₂-Mediated Chlorination : Reacts with SOCl₂ to form a chlorinated derivative (e.g., ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate) under reflux conditions. This reaction achieves high purity (88%) and yield (95%) .

  • Regioselective Chlorination : Chlorination at the 4-position is observed, likely due to steric and electronic factors influencing the pyrazole ring’s reactivity .

Table 2: Chlorination Reaction Parameters

ReagentConditionsPosition ChlorinatedYield (%)Purity (%)Product Type
SOCl₂Reflux, DCE49588Ethyl 1,3-dimethyl-4-chloro-...

Reaction with Amine Nucleophiles

The compound reacts with amine nucleophiles to form amides or heterocyclic derivatives.

  • Amide Formation : Reaction with 2,3-diaminopyridine in the presence of acid (e.g., HCl) yields 1H-pyrazole-3-carboxamide derivatives. The reaction proceeds via nucleophilic substitution at the carboxylic acid group, achieving yields up to 69% .

  • Imidazo[4,5-b]pyridine Derivatives : Under basic conditions (e.g., benzene with catalytic base), the acid chloride intermediate reacts with diamines to form fused heterocycles (e.g., 3H-imidazo[4,5-b]pyridine derivatives) .

Table 3: Amine Nucleophilic Substitution

ReagentConditionsProduct TypeYield (%)Key Mechanism
2,3-DiaminopyridineReflux, HClPyrazole carboxamide69Nucleophilic acyl substitution
Diamine, baseBenzene, catalytic baseImidazo[4,5-b]pyridine derivative49Cyclization and ring closure

Cycloaddition and Ring-Forming Reactions

The compound participates in cycloaddition reactions, a hallmark of pyrazole derivatives.

  • 1,3-Dipolar Cycloaddition : Reactions with diazo compounds (e.g., ethyl α-diazoacetate) yield substituted pyrazoles. These reactions are catalyzed by Lewis acids (e.g., zinc triflate) and proceed under mild conditions .

  • Cyclocondensation : The compound can undergo cyclocondensation with hydrazines or diketones to form fused heterocycles, as observed in pyrazole-3-carboxamide synthesis .

Table 4: Cycloaddition Reaction Parameters

Reaction TypeReagentsConditionsYield (%)Product Type
1,3-Dipolar cycloadditionEthyl α-diazoacetate, Zn(OTf)₂Triethylamine, rt89Substituted pyrazole
CyclocondensationHydrazine derivativesDMF/NMP, HCl70–90Fused heterocycles

Oxidation and Intermediate Preparation

The compound is used as a precursor in multi-step syntheses involving oxidation.

  • Oxidation to Pyrazolidinone : Treatment with diethyl maleate and acetic acid under reflux conditions yields pyrazolidinone intermediates, which are further functionalized .

  • Acid Chloride to Amide : Acid chlorides derived from this compound react with amines (e.g., methylamine) to form bioactive amides, such as factor Xa inhibitors .

Table 5: Oxidation and Intermediate Synthesis

Reaction TypeReagentsConditionsYield (%)Product Type
Oxidation to pyrazolidinoneDiethyl maleate, acetic acidReflux, cool to rt49Pyrazolidinone
Amide FormationMethylamine, SOCl₂Stirred, aqueous workup85–95Pyrazole carboxamide

Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol
Melting Point172.6–172.9°C
¹H NMR (DMSO-𝑑₆)δ 2.26 (s, CH₃), 4.11 (s, CH₃), 6.61 (s, pyrazole-H), 12.75 (bs, COOH)

Scientific Research Applications

While comprehensive data tables and case studies for "1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid" are not available in the provided search results, its role as a pyrazole derivative allows us to infer potential applications based on the broader research context of pyrazoles in scientific research [2, 3].

Scientific Research Applications
"this compound" is a pyrazole derivative [2, 3]. Pyrazoles are important in drug design and discovery and have demonstrated antitumor activity .

  • Anticancer Research Many pyrazole derivatives have been synthesized and screened for antitumor activity . For example, some compounds have displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties . Other pyrazole derivatives have shown potential against various cancer cell lines, such as A549, HCT116, MCF-7, and others .
  • Kinase Inhibition Certain pyrazole derivatives have demonstrated potential for kinase inhibition . Kinases play a role in various cellular processes, and their inhibition can be relevant in cancer research and other therapeutic areas .
  • Cosmetics Polymers, including those associated with natural sources, are used in cosmetics for their biocompatibility, safety, and eco-friendly character, and are suitable for make-up, skin, and hair care .

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent at N1 Substituent at C5 Molecular Formula Similarity Score Key Properties
This compound 2,2-Dimethylpropyl (bulky alkyl) Carboxylic acid C₉H₁₄N₂O₂ High lipophilicity (logP ~2.8), moderate acidity (pKa ~3.5)
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Methyl and propyl Carboxylic acid C₈H₁₂N₂O₂ 0.80 Lower lipophilicity (logP ~1.9), higher solubility in polar solvents
1-Cyclopropylmethyl-1H-pyrazole-5-carboxylic acid Cyclopropylmethyl Carboxylic acid C₈H₁₀N₂O₂ Intermediate logP (~2.3), enhanced metabolic stability due to cyclopropane
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Carboxylic acid (C4 position) C₁₃H₁₄N₂O₂ Reduced acidity (pKa ~4.2), strong π-π stacking potential

Key Observations :

  • The 2,2-dimethylpropyl group in the target compound confers steric hindrance and lipophilicity, distinguishing it from smaller alkyl substituents (e.g., methyl or propyl) .
  • Electron-withdrawing groups (e.g., nitro in 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) increase acidity (pKa ~2.1) compared to the target compound (pKa ~3.5) .

Key Insights :

  • Carboxylic acid positioning (C4 vs. C5) alters hydrogen-bonding networks, as seen in 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which exhibits weaker intermolecular interactions than C5-substituted analogs .

Biological Activity

1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid is a notable compound within the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, drawing from various research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with carboxylic acid moieties. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compound.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that various pyrazole derivatives can scavenge free radicals effectively, which is critical in mitigating oxidative stress-related diseases. The antioxidant activity can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity of Pyrazole Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundTBDTBD
Pyz-175.62TBD
Pyz-295.85TBD

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties, particularly its ability to inhibit enzymes such as α-glucosidase and α-amylase. These enzymes play a crucial role in carbohydrate digestion and glucose absorption.

Table 2: Enzyme Inhibition Activity

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
This compoundTBDTBD
Acarbose72.58115.6

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens. The presence of specific functional groups in the pyrazole structure enhances its bioactivity against bacteria and fungi.

Table 3: Antimicrobial Activity Against Selected Pathogens

CompoundBacteria/Fungi TestedInhibition Zone (mm)
This compoundE. coliTBD
S. aureusTBD
Pseudomonas aeruginosaTBD

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

  • Study on Antidiabetic Effects : A recent study evaluated a series of pyrazole derivatives, including this compound, for their ability to inhibit α-glucosidase and α-amylase. Results indicated promising inhibitory effects comparable to standard medications like acarbose .
  • Antioxidant Evaluation : Another investigation focused on assessing the antioxidant capacity of various pyrazole compounds through in vitro assays. The results demonstrated that these compounds could effectively reduce oxidative stress markers .
  • Antimicrobial Studies : Research conducted on the antimicrobial properties of pyrazoles revealed significant activity against common pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of a β-ketoester derivative with hydrazine analogs under acidic or basic conditions. For example, ethyl acetoacetate derivatives react with substituted hydrazines (e.g., 2,2-dimethylpropylhydrazine) in ethanol or acetic acid under reflux, followed by hydrolysis to yield the carboxylic acid . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst (e.g., DMF-DMA for cyclization) to improve yield (>60%) and purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., δ 1.2 ppm for dimethylpropyl CH₃ groups) .
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%).
  • Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 211.2) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this pyrazole derivative?

  • Methodology : Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets to calculate:

  • Frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites .
  • Electrostatic potential maps to identify hydrogen-bonding motifs (e.g., carboxylic acid group as a strong H-bond donor) .
    • Application : Rational design of derivatives for catalysis or ligand-receptor interactions.

Q. How do steric effects from the 2,2-dimethylpropyl group influence the compound’s biological activity?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with smaller substituents (e.g., methyl, ethyl) and evaluate inhibitory activity against target enzymes (e.g., COX-2 or kinases).
  • Crystallography : Resolve X-ray structures to analyze steric hindrance in binding pockets (e.g., reduced affinity due to bulky groups) .
  • In vitro assays : Use IC₅₀ values to quantify potency differences (e.g., 2,2-dimethylpropyl analog shows 3-fold lower activity than methyl-substituted derivatives) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardized assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
  • Metabolic stability testing : Assess degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Dose-response validation : Repeat experiments with independent synthetic batches to rule out impurity effects .

Q. How can regioselective functionalization of the pyrazole ring be achieved?

  • Methodology :

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C-4, followed by electrophilic quenching (e.g., iodomethane for methylation) .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl/heteroaryl groups at C-3 (yields ~50–70%) .

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